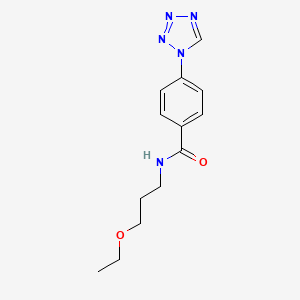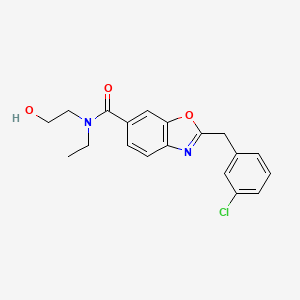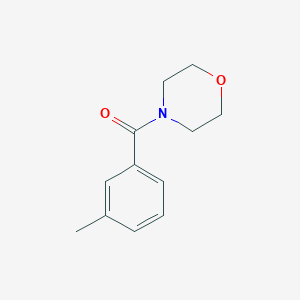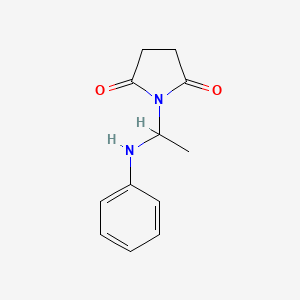
N-(3-ethoxypropyl)-4-(1H-tetrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethoxypropyl)-4-(1H-tetrazol-1-yl)benzamide, commonly known as ETPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. ETPB belongs to the class of benzamide derivatives and is known to exhibit a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
ETPB has been extensively studied for its potential applications in scientific research. One of the most significant applications of ETPB is in the field of neuroscience. ETPB has been shown to inhibit the activity of the protein kinase CK2, which is known to play a crucial role in neuronal signaling. This inhibition leads to a reduction in the release of neurotransmitters such as dopamine, which can be useful in studying the mechanisms of addiction and other neurological disorders.
ETPB has also been studied for its potential applications in cancer research. CK2 is known to be overexpressed in many types of cancer, and ETPB has been shown to inhibit its activity, leading to a reduction in cancer cell proliferation. ETPB has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Mecanismo De Acción
ETPB inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, leading to a reduction in their activity. CK2 is known to play a crucial role in many cellular processes, including DNA repair, cell cycle regulation, and gene expression. Therefore, the inhibition of CK2 by ETPB can have significant effects on cellular function.
Biochemical and Physiological Effects:
ETPB has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on CK2, ETPB has been shown to inhibit the activity of other kinases, including protein kinase C and casein kinase 1. ETPB has also been shown to inhibit the activity of phosphodiesterase 4, an enzyme that plays a role in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using ETPB in lab experiments is its specificity for CK2. ETPB has been shown to have minimal effects on other kinases, making it a useful tool for studying the specific role of CK2 in cellular processes. However, ETPB has also been shown to have limited solubility in water, which can make it challenging to use in some experiments.
Direcciones Futuras
There are several future directions for research on ETPB. One area of research is the development of more potent and selective inhibitors of CK2. Another area of research is the investigation of the effects of ETPB on other cellular processes, such as DNA repair and gene expression. Additionally, the potential use of ETPB in cancer therapy requires further investigation, including the development of more effective delivery methods.
Métodos De Síntesis
The synthesis of ETPB involves the reaction of 4-aminobenzoic acid with ethyl 3-bromopropionate to form ethyl 3-(4-aminophenyl)propanoate. This intermediate is then reacted with sodium azide to form ethyl 3-(4-azidophenyl)propanoate. Finally, the azide group is reduced using palladium on carbon to form ETPB.
Propiedades
IUPAC Name |
N-(3-ethoxypropyl)-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-2-20-9-3-8-14-13(19)11-4-6-12(7-5-11)18-10-15-16-17-18/h4-7,10H,2-3,8-9H2,1H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNKXLIPVCUOCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=CC=C(C=C1)N2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide](/img/structure/B5201087.png)
![ethyl 1-{[(2-thienylcarbonyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5201090.png)
![[3-methoxy-1-(methoxycarbonyl)-3-oxopropyl]{[methyl(methylsulfonyl)amino]methyl}phosphinic acid](/img/structure/B5201092.png)

![2-[(4-chlorophenyl)thio]-N-[2-(methylthio)ethyl]acetamide](/img/structure/B5201105.png)
![N-(4-chlorophenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5201106.png)

![3-[1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-(2,2-dimethylpropanoyl)acrylonitrile](/img/structure/B5201121.png)




![1-{2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5201182.png)